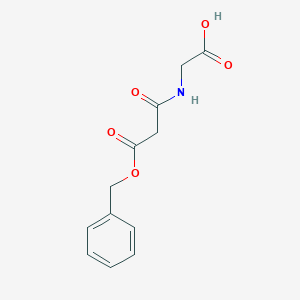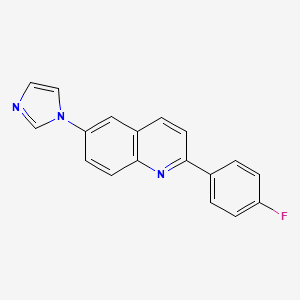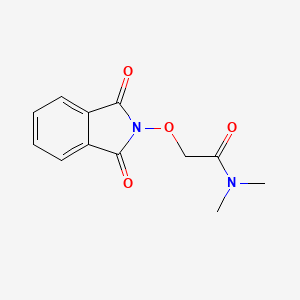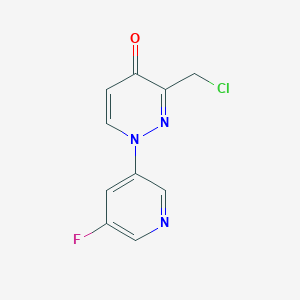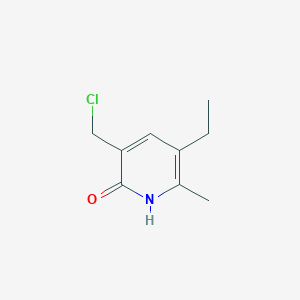
3-(6-Ethylpyridin-3-yl)-4-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Ethylpyridin-3-yl)-4-methylaniline: is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted with an ethyl group at the 6-position and an aniline moiety substituted with a methyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Ethylpyridin-3-yl)-4-methylaniline can be achieved through several synthetic routes. One common method involves the following steps:
Nitration of 6-Ethylpyridine: The starting material, 6-ethylpyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 6-ethyl-3-nitropyridine.
Reduction of Nitro Group: The nitro group in 6-ethyl-3-nitropyridine is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 3-amino-6-ethylpyridine.
Coupling with 4-Methylbenzene: The final step involves the coupling of 3-amino-6-ethylpyridine with 4-methylbenzene under basic conditions, typically using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
3-(6-Ethylpyridin-3-yl)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
3-(6-Ethylpyridin-3-yl)-4-methylaniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 3-(6-Ethylpyridin-3-yl)-4-methylaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 3-(6-Methylpyridin-3-yl)-4-methylaniline
- 3-(6-Ethylpyridin-3-yl)-4-ethylaniline
- 3-(6-Propylpyridin-3-yl)-4-methylaniline
Uniqueness
3-(6-Ethylpyridin-3-yl)-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in the design of novel compounds with tailored functionalities for specific applications.
特性
分子式 |
C14H16N2 |
|---|---|
分子量 |
212.29 g/mol |
IUPAC名 |
3-(6-ethylpyridin-3-yl)-4-methylaniline |
InChI |
InChI=1S/C14H16N2/c1-3-13-7-5-11(9-16-13)14-8-12(15)6-4-10(14)2/h4-9H,3,15H2,1-2H3 |
InChIキー |
CITYMDYHYFYGLT-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC=C(C=C1)C2=C(C=CC(=C2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline](/img/structure/B13877415.png)
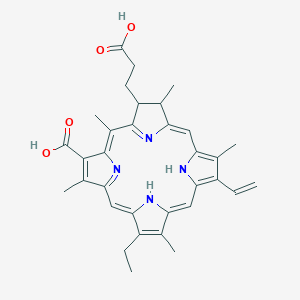



![5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13877442.png)


